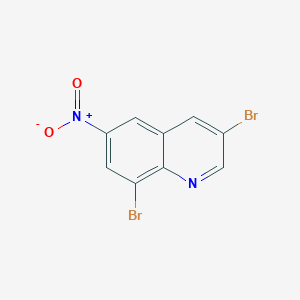

3,8-Dibromo-6-nitroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,8-Dibromo-6-nitroquinoline is a chemical compound with the molecular formula C9H4Br2N2O2 and a molecular weight of 331.95 . It is also known by its IUPAC name, 3,8-dibromo-6-nitroquinoline .

Synthesis Analysis

The synthesis of 3,8-Dibromo-6-nitroquinoline can be achieved through direct halogenation of 8-nitroquinoline by N-halosuccinimide in acetic acid . Another method involves the halogenation of the corresponding 6-halo-8-nitroquinoline prepared via a Skraup reaction .Molecular Structure Analysis

The molecular structure of 3,8-Dibromo-6-nitroquinoline is represented by the SMILES notation: C1=C2C=C(C=NC2=C(C=C1N+[O-])Br)Br . This notation provides a way to describe the structure of chemical species using short ASCII strings.科学的研究の応用

Application Summary

3,8-Dibromo-6-nitroquinoline

exhibits promising anticancer properties. Researchers have found that the compound effectively inhibits the growth of cancer cells, particularly against cell lines such as HeLa, HT29, and C6. The half-maximal inhibitory concentration (IC50) ranges from 3.7 to 16.3 µM .

Antioxidant Potential

The compound also demonstrates antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases3,8-Dibromo-6-nitroquinoline may contribute to antioxidant-based therapies .

Anti-Inflammatory Effects

Inflammation is associated with various health conditions. Preliminary studies suggest that 3,8-Dibromo-6-nitroquinoline possesses anti-inflammatory properties, making it a potential candidate for managing inflammatory disorders .

Anti-SARS-CoV-2 Activity

Given the global impact of COVID-19, researchers have explored compounds with potential antiviral activity3,8-Dibromo-6-nitroquinoline has been investigated for its ability to inhibit SARS-CoV-2, the virus responsible for COVID-19 .

Antituberculosis Properties

Tuberculosis remains a major health concern worldwide. Some studies indicate that 3,8-Dibromo-6-nitroquinoline exhibits antitubercular effects, making it relevant in the fight against this infectious disease .

Other Pharmacological Activities

Beyond the mentioned applications, 3,8-Dibromo-6-nitroquinoline may have additional pharmacological activities, including antimicrobial, anticonvulsant, cardiovascular, and anti-plasmodial effects .

Experimental Procedures

The synthesis of 3,8-Dibromo-6-nitroquinoline involves specific chemical reactions. Researchers employ classical methods, multicomponent one-pot reactions, and solvent-free conditions. Detailed experimental procedures include reaction conditions, reagents, and purification steps .

Results and Quantitative Data

Quantitative data from biological assays, such as IC50 values for anticancer activity, provide insights into the compound’s efficacy. Researchers analyze the results statistically to validate its potential applications .

特性

IUPAC Name |

3,8-dibromo-6-nitroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2N2O2/c10-6-1-5-2-7(13(14)15)3-8(11)9(5)12-4-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAXEFNOGMMLJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1[N+](=O)[O-])Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8-Dibromo-6-nitroquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylacetamide](/img/structure/B2734791.png)

![6-(4-nitrophenyl)-3-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2734795.png)

![2-[[1-[2-(2-Fluorophenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2734797.png)

![6-[4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2734799.png)

![2-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B2734802.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline](/img/structure/B2734803.png)

![(Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2734805.png)